H-D-Lys(Z)-OMe HCl
Overview
Description
H-D-Lys(Z)-OMe HCl, also known as N6-benzyloxycarbonyl-D-lysine methyl ester hydrochloride, is a chemical compound with the molecular formula C21H27ClN2O4. It is a derivative of lysine, an essential amino acid, and is often used in peptide synthesis and various biochemical applications.
Mechanism of Action
Target of Action
H-D-Lys(Z)-OMe HCl is a derivative of the amino acid lysine . Amino acids are fundamental building blocks of proteins and play crucial roles in various biological processes. The primary targets of this compound are likely to be proteins or enzymes that interact with lysine or its derivatives.
Mode of Action
This could result in changes to the structure or function of the target proteins or enzymes .
Biochemical Pathways
Amino acids and their derivatives are involved in numerous biochemical pathways. They can influence the secretion of anabolic hormones, supply fuel during exercise, enhance mental performance during stress-related tasks, and prevent exercise-induced muscle damage . The specific pathways affected by this compound would depend on its exact targets and mode of action.
Result of Action
The molecular and cellular effects of this compound’s action would depend on its specific targets and mode of action. Given its potential role as an ergogenic supplement, it may enhance physical performance and mental resilience under stress .
Biochemical Analysis
Biochemical Properties
H-D-Lys(Z)-OMe HCl plays a significant role in biochemical reactions, particularly in the synthesis of peptides and proteins. It interacts with enzymes such as proteases and peptidases, which are involved in the cleavage and formation of peptide bonds. The compound’s interaction with these enzymes is essential for studying enzyme kinetics and mechanisms. Additionally, this compound can interact with proteins and other biomolecules through hydrogen bonding and hydrophobic interactions, influencing their structure and function .
Cellular Effects
This compound has various effects on different types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can affect the activity of kinases and phosphatases, which are crucial for signal transduction. Moreover, this compound can alter the expression of specific genes involved in cell growth, differentiation, and apoptosis . These effects make it a valuable tool for studying cellular mechanisms and developing therapeutic strategies.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. The compound can bind to enzymes, leading to their inhibition or activation. For example, this compound can inhibit proteases by forming a stable complex with the enzyme’s active site, preventing substrate binding and catalysis . Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard storage conditions but can degrade over time, leading to a decrease in its activity. Long-term studies have shown that this compound can have sustained effects on cellular function, including alterations in cell proliferation and differentiation . These temporal effects are essential for designing experiments and interpreting results accurately.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can enhance specific cellular functions, such as promoting cell growth and survival. At high doses, this compound can exhibit toxic or adverse effects, including cell death and tissue damage . Understanding the dosage effects is crucial for determining the optimal concentration for experimental and therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, including amino acid metabolism and protein synthesis. The compound can be metabolized by enzymes such as esterases and amidases, leading to the formation of lysine and other metabolites . These metabolic pathways are essential for understanding the compound’s bioavailability and pharmacokinetics in biological systems.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments . Additionally, this compound can bind to plasma proteins, influencing its distribution and accumulation in tissues .
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. The compound can be targeted to specific compartments or organelles through targeting signals or post-translational modifications . For example, this compound can localize to the nucleus, where it can interact with transcription factors and other nuclear proteins, modulating gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of H-D-Lys(Z)-OMe HCl typically involves the protection of the amino group of lysine with a benzyloxycarbonyl (Z) group, followed by esterification of the carboxyl group with methanol. The final product is obtained as a hydrochloride salt to enhance its stability and solubility.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and high-throughput purification techniques to ensure high yield and purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the benzyloxycarbonyl group, leading to the formation of corresponding oxidized derivatives.
Reduction: The compound can be reduced to remove the benzyloxycarbonyl protecting group, yielding free lysine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of various substituted lysine derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as palladium on carbon (Pd/C) and hydrogen gas are used for deprotection.
Substitution: Nucleophiles like amines and alcohols are used under basic conditions to achieve substitution reactions.
Major Products Formed:
Oxidation: Oxidized lysine derivatives.
Reduction: Free lysine or partially protected lysine derivatives.
Substitution: Substituted lysine derivatives with various functional groups.
Scientific Research Applications
H-D-Lys(Z)-OMe HCl is widely used in scientific research due to its versatility in peptide synthesis. It serves as a building block for the synthesis of complex peptides and proteins. In biology and medicine, it is used to study enzyme-substrate interactions, protein folding, and cellular signaling pathways. Additionally, it has applications in the development of pharmaceuticals and diagnostic tools.
Comparison with Similar Compounds
H-D-Lys(Z)-OBzl HCl: Similar to H-D-Lys(Z)-OMe HCl but with a benzyl ester group instead of a methyl ester.
H-Lys(Z)-OH: A derivative of lysine with a benzyloxycarbonyl group but without esterification.
Comparison: this compound is unique due to its methyl ester group, which provides different reactivity and solubility properties compared to other lysine derivatives. This makes it particularly useful in specific peptide synthesis applications where methyl ester functionality is desired.
Properties
IUPAC Name |
methyl (2R)-2-amino-6-(phenylmethoxycarbonylamino)hexanoate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O4.ClH/c1-20-14(18)13(16)9-5-6-10-17-15(19)21-11-12-7-3-2-4-8-12;/h2-4,7-8,13H,5-6,9-11,16H2,1H3,(H,17,19);1H/t13-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPNJISLOYQGQTI-BTQNPOSSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CCCCNC(=O)OCC1=CC=CC=C1)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H](CCCCNC(=O)OCC1=CC=CC=C1)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23ClN2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80718535 | |
Record name | Methyl N~6~-[(benzyloxy)carbonyl]-D-lysinate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80718535 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.81 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1158-35-6 | |
Record name | Methyl N~6~-[(benzyloxy)carbonyl]-D-lysinate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80718535 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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